N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
Molecular Formula |
C23H25NO4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H25NO4S/c1-16-3-6-18(7-4-16)13-24(20-9-10-29(26,27)15-20)23(25)12-19-14-28-22-8-5-17(2)11-21(19)22/h3-8,11,14,20H,9-10,12-13,15H2,1-2H3 |
InChI Key |
JVKFZMUPKZBUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is characterized by its unique structural features, which include a dioxidotetrahydrothiophenyl group and a benzofuran moiety. The molecular formula is , with a molecular weight of 431.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClNO4S |
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
| InChI | InChI=1S/C22H22ClNO4S/c1-15-5-6-21... |
| InChI Key | QPAUPGFAVJWNAG-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. It may modulate activity through binding interactions that influence signal transduction pathways, metabolic processes, or gene expression regulation.
Biological Activity
Recent studies have indicated that the compound exhibits a range of biological activities:
Anticancer Activity :
Research has demonstrated that derivatives of benzofuran compounds can induce apoptosis in cancer cells. For instance, compounds similar to the target compound have shown selective cytotoxicity towards K562 leukemia cells while demonstrating low toxicity in normal cells like HaCaT .
Antimicrobial Properties :
The compound has been screened for antibacterial activities against both standard and clinical strains, showing moderate activity against Gram-positive bacteria .
GIRK Channel Activation :
A related series of compounds have been identified as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which play critical roles in neuronal signaling and cardiac function. These compounds exhibited nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .
Case Studies
Several case studies highlight the biological effects observed with related compounds:
- Cytotoxicity Studies :
- Apoptosis Induction :
- Antimicrobial Screening :
Scientific Research Applications
The compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and a modulator of ion channels.
1. Anti-inflammatory Properties
Research indicates that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. Molecular docking studies have shown promising results for its anti-inflammatory potency, suggesting it could be optimized for further therapeutic development .
2. GIRK Channel Activation
Another notable application of this compound is its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Studies have identified it as a potent and selective activator of GIRK1/2 channels, which are important in regulating neuronal excitability and cardiovascular function. The compound's structural characteristics contribute to its stability and potency in biological assays .
Pharmacological Potential
The pharmacological implications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide extend into various therapeutic areas:
1. Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against both bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance, where new compounds are needed to combat resistant pathogens .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. Certain analogs have shown significant cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Dioxothiophene Ring | Enhances stability and biological activity |
| Benzofuran Moiety | Contributes to anti-inflammatory effects |
| Acetamide Group | Modulates solubility and bioavailability |
Research suggests that modifications to these structural components can lead to enhanced potency and selectivity for specific biological targets.
Case Studies
Several studies highlight the diverse applications of this compound:
- In Silico Studies : Molecular docking studies have provided insights into the binding affinity of the compound with 5-LOX, indicating a strong potential for development as an anti-inflammatory drug .
- Potassium Channel Activators : A series of compounds based on the structure of this compound were synthesized and tested, showing nanomolar potency as GIRK channel activators with improved metabolic stability compared to traditional compounds .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: The tetrahydrothiophen-1,1-dioxide moiety in the target compound may improve metabolic resistance compared to non-sulfonated analogs (e.g., pyrrolidinones) .
- Activity Trends: Anti-exudative Potential: Analogs with furan/triazole cores () show activity at 10 mg/kg, suggesting the benzofuran core in the target compound may confer similar efficacy . Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., ) correlate with enhanced potency but higher toxicity risks .
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene sulfone intermediate is synthesized via oxidation of tetrahydrothiophene followed by regioselective functionalization. A representative protocol involves:
-
Oxidation : Tetrahydrothiophene is treated with hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours to yield tetrahydrothiophene-1,1-dioxide.
-
Amination : The sulfone undergoes nitration at the 3-position using fuming nitric acid, followed by catalytic hydrogenation (H₂/Pd-C) to produce 3-aminotetrahydrothiophene-1,1-dioxide.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 60°C, 12 h | 85–90 |
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 70 |
| Reduction | H₂ (1 atm), Pd/C, MeOH, 6 h | 95 |
Preparation of 5-Methyl-1-Benzofuran-3-Carboxylic Acid
Benzofuran derivatives are synthesized via radical cyclization or acid-catalyzed condensation. A radical-based method reported by Yang et al. (2023) uses allenyl ethers and heteroatom anions to construct the benzofuran core:
-
Substrate : 2-Iodophenyl allenyl ether.
-
Reaction : Treated with HPPh₂ and LiHMDS in THF at −78°C, yielding 3-substituted benzofurans.
-
Oxidation : The 3-methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
Optimization Insight :
-
Radical initiators like azobisisobutyronitrile (AIBN) improve cyclization efficiency (yield increase from 55% to 82%).
-
Solvent polarity critically affects regioselectivity; THF outperforms DMF or toluene.
Stepwise Preparation Methods
Route 1: Sequential Amidation-Alkylation
Step 1: Amidation of 1,1-Dioxidotetrahydrothiophen-3-amine
1,1-Dioxidotetrahydrothiophen-3-amine is reacted with 5-methyl-1-benzofuran-3-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
Conditions : 0°C to room temperature, 4 hours.
Yield : 78% (purified via silica gel chromatography).
Step 2: N-Alkylation with 4-Methylbenzyl Bromide
The amide intermediate is alkylated using 4-methylbenzyl bromide in the presence of K₂CO₃ in DMF at 80°C:
Route 2: One-Pot Tandem Reaction
A streamlined approach combines amidation and alkylation in a single pot:
-
Reagents : 1,1-Dioxidotetrahydrothiophen-3-amine, 5-methyl-1-benzofuran-3-carbonyl chloride, 4-methylbenzyl bromide, K₂CO₃.
-
Solvent : Acetonitrile.
-
Conditions : 0°C → 60°C, 24 hours.
Yield : 58% (lower than sequential route due to competing side reactions).
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative Data :
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 65 | 98 |
| NaH | THF | 45 | 90 |
| TEA | DCM | 30 | 85 |
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases alkylation yield to 72% by facilitating interfacial reactions.
-
Microwave Assistance : Reducing reaction time from 12 hours to 2 hours while maintaining 63% yield.
Characterization and Analytical Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling the benzofuran-acetamide core with the tetrahydrothiophene dioxide and 4-methylbenzyl moieties. Reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) are used for amide bond formation in polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres. Post-synthesis purification employs recrystallization or column chromatography, with purity confirmed via HPLC (≥98%) and UV-Vis spectroscopy (λmax ~255 nm) .
Q. How is structural confirmation of the compound achieved in academic research?
- Methodological Answer : Structural elucidation relies on a combination of techniques:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns) .
- NMR spectroscopy : 1H/13C NMR identifies proton environments and substituent positions (e.g., methyl groups on benzofuran and benzyl rings) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass matching C₂₄H₂₈N₂O₄S) .
Q. What storage conditions ensure the compound’s stability for long-term studies?
- Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate ≥5-year integrity under these conditions. Pre-use analysis (e.g., TLC or HPLC) is recommended to verify purity after prolonged storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, temperature, or cellular models). To address this:
- Orthogonal assays : Validate activity using independent methods (e.g., in vitro enzyme inhibition vs. cell-based viability assays).
- Control standardization : Include reference compounds with known activity profiles (e.g., structurally related benzofuran derivatives) .
- Data normalization : Adjust for variables like protein binding or solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What experimental strategies are used to study the compound’s interactions with biological targets?
- Methodological Answer : Target engagement is assessed via:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates) to purified receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
- Molecular docking : Utilizes X-ray crystallographic data (e.g., from related benzoxazole-acetamide complexes) to predict binding poses .
Q. How can structural modifications optimize pharmacokinetic properties like solubility or metabolic stability?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Substituent effects : Replace the 4-methylbenzyl group with fluorinated analogs (e.g., 3-fluorobenzyl) to modulate lipophilicity (logP) and blood-brain barrier permeability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.
- Metabolic profiling : Use liver microsome assays to identify vulnerable sites (e.g., sulfone or benzofuran moieties) for targeted stabilization .
Q. What analytical approaches address challenges in quantifying the compound in complex biological matrices?
- Methodological Answer : Bioanalytical workflows include:
- LC-MS/MS : Quantifies nanogram-level concentrations in plasma or tissue homogenates using deuterated internal standards.
- Sample preparation : Solid-phase extraction (SPE) minimizes matrix interference.
- Cross-validation : Compare results with orthogonal methods like fluorescence polarization to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
